Bisoprolol EP Impurity C

Description

Properties

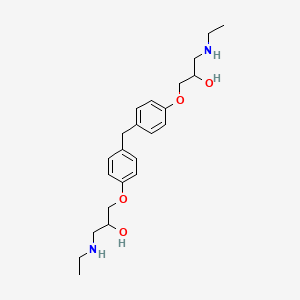

IUPAC Name |

1-(ethylamino)-3-[4-[[4-[3-(ethylamino)-2-hydroxypropoxy]phenyl]methyl]phenoxy]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34N2O4/c1-3-24-14-20(26)16-28-22-9-5-18(6-10-22)13-19-7-11-23(12-8-19)29-17-21(27)15-25-4-2/h5-12,20-21,24-27H,3-4,13-17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWEWDYCKMBVUTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC(COC1=CC=C(C=C1)CC2=CC=C(C=C2)OCC(CNCC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Bisoprolol EP Impurity C CAS number and molecular weight

Critical Characterization, Formation Mechanism, and Analytical Protocol

Executive Summary

In the high-precision landscape of pharmaceutical development, Bisoprolol EP Impurity C represents a critical quality attribute (CQA) for Bisoprolol Fumarate drug substances.[1] Designated by the European Pharmacopoeia (Ph.[1][2] Eur.) as a specific process-related impurity, its presence is a direct indicator of side-reactions occurring during the etherification and condensation stages of synthesis.[1]

This guide provides a definitive technical analysis of Impurity C, synthesizing verified chemical data, formation mechanics, and a validated analytical framework for its detection. It is designed for analytical scientists and process chemists requiring actionable, high-integrity data.[1]

Part 1: Chemical Identity & Physicochemical Profile

Bisoprolol EP Impurity C is chemically distinct from the parent molecule, characterized as a dimer formed through the condensation of bisoprolol intermediates. Unlike the active pharmaceutical ingredient (API), which is a monomeric beta-blocker, Impurity C contains two phenoxy-propanolamine moieties linked via a methylene bridge.[1]

Table 1: Physicochemical Specification

| Parameter | Technical Specification |

| Common Name | Bisoprolol EP Impurity C |

| Chemical Name (IUPAC) | (RS)-1-[4-[4-(2-Hydroxy-3-isopropylaminopropoxy)benzyl]phenoxy]-3-isopropylaminopropan-2-ol |

| CAS Registry Number | 1797132-90-1 (Primary); 1225195-70-9 (Alternate/Salt forms) |

| Molecular Formula | C₂₅H₃₈N₂O₄ |

| Molecular Weight | 430.58 g/mol |

| Structural Class | Dimer (Benzyl-phenoxy linkage) |

| Appearance | White to off-white solid |

| Solubility | Soluble in Methanol, Acetonitrile; Sparingly soluble in Water |

Technical Note: The dual CAS numbers often arise from vendor-specific registrations or distinctions between the free base and salt forms.[1] For regulatory filing, the chemical structure (IUPAC name) takes precedence over the CAS number.[1]

Part 2: Mechanistic Insight – Formation Pathway

The formation of Impurity C is not a degradation event but a process-driven side reaction .[1] It occurs primarily during the nucleophilic substitution steps if the stoichiometry or temperature is not strictly controlled.[1]

Mechanism: The impurity arises from the self-condensation or dimerization of the key intermediate, 4-[(2-isopropoxyethoxy)methyl]phenol (or its precursors).[1] The benzyl methylene group acts as an electrophile, susceptible to attack by the electron-rich phenoxy ring of another molecule under acidic or Lewis-acid catalyzed conditions.[1]

Visualization: Formation Pathway

The following diagram illustrates the critical node where the synthesis diverges from the API pathway to form the Impurity C dimer.

Figure 1: Divergent synthesis pathway showing the formation of Bisoprolol EP Impurity C via dimerization of the phenolic intermediate.[1]

Part 3: Analytical Characterization Protocol

Detecting Impurity C requires a method capable of resolving high-molecular-weight dimers from the monomeric API.[1] Standard isocratic methods often fail to elute this impurity efficiently due to its increased lipophilicity.[1]

Recommended Protocol: Stability-Indicating RP-HPLC This protocol is derived from validated principles compatible with Ph. Eur. standards, ensuring resolution of Impurity C (RRT ~1.5 - 2.0 relative to Bisoprolol).

3.1 Chromatographic Conditions

Table 2: HPLC Method Parameters

| Parameter | Condition |

| Column | C18 End-capped (e.g., Inertsil ODS-3V or equiv), 250 x 4.6 mm, 5 µm |

| Mobile Phase A | Phosphate Buffer (20 mM, pH 3.[1]5) + 0.1% Triethylamine |

| Mobile Phase B | Acetonitrile (HPLC Grade) |

| Flow Rate | 1.0 mL/min |

| Column Temp | 30°C |

| Detection | UV @ 225 nm (Optimal for aromatic ether absorption) |

| Injection Vol | 10 - 20 µL |

| Run Time | 45 Minutes (Impurity C is a late eluter) |

3.2 Gradient Program

To ensure the lipophilic dimer elutes with good peak shape:

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 85 | 15 |

| 5.0 | 85 | 15 |

| 25.0 | 30 | 70 |

| 35.0 | 30 | 70 |

| 36.0 | 85 | 15 |

| 45.0 | 85 | 15 |

3.3 Analytical Workflow Logic

The following workflow ensures data integrity when quantifying Impurity C.

Figure 2: Step-by-step analytical workflow for the quantification of Impurity C.

Part 4: Regulatory & Safety Context

Regulatory Status: Under ICH Q3A(R2) guidelines, Impurity C is classified as a Specified Impurity .[1]

-

Reporting Threshold: 0.05%

-

Identification Threshold: 0.10%

-

Qualification Threshold: 0.15%

Toxicological Relevance: As a dimer of the parent drug, Impurity C shares structural homology with Bisoprolol but possesses significantly different pharmacokinetic properties due to its higher molecular weight (430.58 vs 325.44 g/mol ).[1] It is generally considered a non-genotoxic process impurity, but strict limits are enforced to prevent potential off-target adrenergic effects.[1]

References

-

European Pharmacopoeia (Ph.[1][2][3] Eur.) . Bisoprolol Fumarate Monograph 1710. European Directorate for the Quality of Medicines & HealthCare (EDQM).[1] [1]

-

Veeprho Laboratories . Bisoprolol EP Impurity C Data Sheet. (Cited for CAS 1797132-90-1 and Structure).[1][4][5][6]

-

LGC Standards . Reference Standard: Bisoprolol EP Impurity C.[1][7][8] (Cited for CAS 1225195-70-9 and Physicochemical Data).[1]

-

International Conference on Harmonisation (ICH) . Guideline Q3A(R2): Impurities in New Drug Substances.

-

Journal of Chromatographic Science . Stability-Indicating RP-HPLC Methods for Determination of Bisoprolol. (Cited for Method Validation parameters). [1]

Sources

- 1. Bisoprolol EP Impurity C | LGC Standards [lgcstandards.com]

- 2. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 3. scribd.com [scribd.com]

- 4. veeprho.com [veeprho.com]

- 5. pharmaceresearch.com [pharmaceresearch.com]

- 6. Bisoprolol EP Impurity C DiHCl | Axios Research [axios-research.com]

- 7. Bisoprolol EP Impurity C | 1797132-90-1 [chemicea.com]

- 8. synthinkchemicals.com [synthinkchemicals.com]

Potential mechanisms of formation for Bisoprolol Impurity C

An In-depth Technical Guide to the Potential Mechanisms of Formation for Bisoprolol Impurity C

Authored by a Senior Application Scientist

Foreword: The Imperative of Impurity Profiling in Pharmaceutical Development

In the landscape of modern drug development and manufacturing, the pursuit of purity is paramount. The presence of impurities, even in trace amounts, can have significant implications for the safety and efficacy of a pharmaceutical product. Bisoprolol, a cardioselective β1-adrenergic receptor blocker, is a widely prescribed medication for cardiovascular diseases, making the thorough characterization of its impurity profile a matter of critical importance.[1][2] This guide provides an in-depth exploration of the potential formation mechanisms of a specific known impurity, Bisoprolol Impurity C. By understanding the genesis of this impurity, researchers, scientists, and drug development professionals can devise more robust synthetic routes and control strategies to ensure the quality and safety of the final drug substance.

Unveiling the Structures: Bisoprolol and its Dimeric Impurity C

A foundational step in understanding impurity formation is a clear comprehension of the molecular architecture of the active pharmaceutical ingredient (API) and the impurity .

Bisoprolol is chemically described as (RS)-1-(4-((2-isopropoxyethoxy)methyl)phenoxy)-3-(isopropylamino)propan-2-ol.[2] Its structure features a phenoxypropanolamine core, characteristic of many beta-blockers.[3]

Bisoprolol Impurity C is identified as (RS)-1-[4-[4-(2-Hydroxy-3-isopropopylaminopropoxy)-benzyl]phenoxy]- 3-isopropylaminopropan-2-ol.[4][5] A key structural feature of Impurity C is its dimeric nature, essentially consisting of two Bisoprolol-like fragments linked together.

| Compound | Chemical Name | Molecular Formula | Molecular Weight |

| Bisoprolol | (RS)-1-(4-((2-isopropoxyethoxy)methyl)phenoxy)-3-(isopropylamino)propan-2-ol | C18H31NO4 | 325.4 g/mol |

| Bisoprolol Impurity C | (RS)-1-[4-[4-(2-Hydroxy-3-isopropopylaminopropoxy)-benzyl]phenoxy]- 3-isopropylaminopropan-2-ol | C25H38N2O4 | 430.58 g/mol |

Contextualizing the Synthesis: A Typical Pathway to Bisoprolol

The formation of impurities is intrinsically linked to the synthetic process. A common and industrially significant route to Bisoprolol commences from 4-hydroxybenzyl alcohol.[1] The synthesis can be broadly divided into three key stages:

-

Etherification: The initial step involves the etherification of 4-hydroxybenzyl alcohol with 2-isopropoxyethanol to form the key intermediate, 4-((2-isopropoxyethoxy)methyl)phenol.[1]

-

Epoxidation: The phenolic intermediate is then reacted with an epoxide precursor, typically epichlorohydrin, in the presence of a base to form 2-[[4-(2-isopropoxyethoxy)methyl]-phenoxymethyl]oxirane.[1][6] This step is a variation of the Williamson ether synthesis.[7][8][9]

-

Amination: The final step is the ring-opening of the epoxide with isopropylamine to yield Bisoprolol.[1][6]

Probing the Genesis: Potential Mechanisms of Formation for Bisoprolol Impurity C

The dimeric structure of Bisoprolol Impurity C strongly suggests its formation arises from a side reaction where two molecules, derived from the synthetic pathway, condense. Below are two plausible mechanisms for its formation.

Mechanism 1: Acid-Catalyzed Electrophilic Aromatic Substitution

This mechanism postulates the formation of a reactive benzylic carbocation intermediate, which then acts as an electrophile in an aromatic substitution reaction.

-

Step 1: Protonation and Water Elimination: Under acidic conditions, which may be present during the reaction or work-up, the benzylic alcohol of a starting material or intermediate (such as 4-hydroxybenzyl alcohol or a related species) can be protonated. This protonated alcohol is a good leaving group, and its departure as a water molecule generates a stabilized benzylic carbocation.

-

Step 2: Electrophilic Attack: The electron-rich aromatic ring of a second phenolic molecule (e.g., another molecule of the starting material or a Bisoprolol precursor) acts as a nucleophile, attacking the benzylic carbocation. This electrophilic aromatic substitution reaction forms a new carbon-carbon bond, creating the dimeric backbone of Impurity C.

-

Step 3: Subsequent Synthetic Steps: This dimeric intermediate, now possessing two phenolic hydroxyl groups, can then undergo the subsequent epoxidation and amination steps at one or both of these sites to ultimately form Bisoprolol Impurity C.

Mechanism 2: Williamson Ether Synthesis-like Side Reaction

This pathway is analogous to the Williamson ether synthesis, a classic method for forming ethers from an alkoxide and an alkyl halide.[7][8][9]

-

Step 1: Formation of a Reactive Electrophile: The starting material, 4-hydroxybenzyl alcohol, could potentially react with epichlorohydrin at the benzylic alcohol position under certain conditions, although reaction at the more acidic phenolic hydroxyl is favored. Alternatively, a di-substituted intermediate could form where epichlorohydrin has reacted with both the phenolic and benzylic hydroxyls. In either case, a reactive electrophilic site is generated.

-

Step 2: Nucleophilic Attack by a Phenoxide: A phenoxide ion, generated from a second molecule of a phenolic intermediate under the basic conditions of the epoxidation step, can then act as a nucleophile. This phenoxide would attack the electrophilic carbon of the first molecule, displacing a leaving group (e.g., chloride) and forming the ether linkage that characterizes the dimeric structure of Impurity C.

-

Step 3: Final Ring Opening: The resulting dimeric structure, now containing an epoxide ring, would then react with isopropylamine in the final synthetic step to yield Bisoprolol Impurity C. The formation of dimeric impurities through such condensation reactions has been observed in the synthesis of other pharmaceuticals.[10][11][12][13]

Factors Influencing the Formation of Bisoprolol Impurity C

The propensity for these side reactions to occur is highly dependent on the reaction conditions. A thorough understanding of these factors is crucial for developing effective control strategies.

-

Stoichiometry: An excess of the phenolic starting material relative to other reagents could increase the probability of dimerization reactions.

-

Temperature: Higher reaction temperatures can provide the necessary activation energy for these side reactions to occur at a more significant rate.

-

pH: The presence of acidic or strongly basic conditions can catalyze the formation of the reactive intermediates described in the proposed mechanisms. For instance, acid hydrolysis is known to cause significant degradation of Bisoprolol and formation of other impurities.[14]

-

Reaction Time: Longer reaction times may allow for the slow-forming dimeric impurities to accumulate to detectable levels.

Experimental Protocols for Detection and Characterization

The identification and quantification of Bisoprolol Impurity C require robust analytical methodologies. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS) is a powerful tool for this purpose.

High-Level HPLC-MS Protocol:

-

Sample Preparation: The Bisoprolol drug substance or product is dissolved in a suitable solvent, such as a mixture of acetonitrile and water.

-

Chromatographic Separation: The sample is injected into an HPLC system equipped with a C18 column. A gradient elution program using a mobile phase consisting of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile) is employed to separate the API from its impurities.

-

Detection and Identification:

-

A UV detector is used for the initial detection and quantification of the separated components.

-

The eluent is then introduced into a mass spectrometer. The mass-to-charge ratio (m/z) of the parent ion of Impurity C is determined to confirm its identity.

-

Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, providing structural information that can be used to further confirm the identity of the impurity by comparing the fragmentation pattern to that of a reference standard. Forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, photolytic) can be instrumental in generating and identifying potential degradation products, including Impurity C.[14][15]

-

Conclusion and Future Perspectives

The formation of Bisoprolol Impurity C is a complex process that is likely influenced by multiple factors within the synthetic pathway. The proposed mechanisms, rooted in fundamental principles of organic chemistry, provide a logical framework for understanding its genesis. By carefully controlling reaction parameters such as stoichiometry, temperature, and pH, and by employing robust analytical monitoring, the formation of this and other impurities can be minimized. Further mechanistic studies, potentially using isotopic labeling, could provide more definitive evidence for the proposed pathways and pave the way for even more efficient and cleaner syntheses of this vital cardiovascular drug.

References

- Tapkir AS, Rashinkar SN, Pathak AB, Bhagat SM, Bhure AR, Chaudhari SD. Synthesis and Characterization of Some Impurities of Bisoprolol: Beta-Adrenoceptor Antagonist. Indian J of Pharmaceutical Education and Research. 2025;59(3):1180-6. [Link: Not available]

- BenchChem. Synthesis of Bisoprolol from 4-Hydroxybenzyl Alcohol: An In-depth Technical Guide. [Link: https://www.benchchem.com/product/b1154]

- Veeprho. Bisoprolol EP Impurity C | CAS 1797132-90-1. [Link: https://veeprho.com/bisoprolol-ep-impurity-c-cas-1797132-90-1.html]

- Ivanovska, M., et al. Forced degradation studies and structural characterization of related substances of bisoprolol fumarate in finished drug product. Repository of UKIM. (2022). [Link: http://repository.ukim.mk/handle/20.500.12188/23533]

- Ivanovska, M., et al. Forced degradation studies and structural characterization of related substances of bisoprolol fumarate in finished drug product using LC-UV-MS/MS. ResearchGate. (2022). [Link: https://www.researchgate.net/publication/362847055_Forced_degradation_studies_and_structural_characterization_of_related_substances_of_bisoprolol_fumarate_in_finished_drug_product_using_LC-UV-MSMS]

- MDPI. Chemoenzymatic Protocol for the Synthesis of Enantiopure β-Blocker (S)-Bisoprolol. (2021). [Link: https://www.mdpi.com/2073-4344/11/1/86]

- Ivanovska, M., et al. Forced degradation studies and structural characterization of related substances of bisoprolol fumarate in finished drug product using LC–UV–MS/MS. Macedonian Pharmaceutical Bulletin. (2022). [Link: https://www.degruyter.com/document/doi/10.33320/maced.pharm.bull.2022.68.02.01/html]

- Google Patents. WO2007069266A2 - A novel process for the synthesis of bisodprolol and its intermediate. [Link: https://patents.google.

- PubChem - NIH. Bisoprolol | C18H31NO4 | CID 2405. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/2405]

- LGC Standards. Bisoprolol EP Impurity C. [Link: https://www.lgcstandards.com/US/en/Bisoprolol-EP-Impurity-C/p/MM0460.15]

- ResearchGate. Characterization of Degradation Products of Bisoprolol by LC-MS and In-silico Determination of Toxicity and Biological Activity Prediction of its Degradation Product: A Comprehensive Approach during Drug Development. (2023). [Link: https://www.researchgate.net/publication/372791845_Characterization_of_Degradation_Products_of_Bisoprolol_by_LC-MS_and_In-silico_Determination_of_Toxicity_and_Biological_Activity_Prediction_of_its_Degradation_Product_A_Comprehensive_Approach_d]

- Chemistry LibreTexts. 18.2: Preparing Ethers. (2021). [Link: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/18%3A_Ethers_and_Epoxides_Thiols_and_Sulfides/18.02%3A_Preparing_Ethers]

- Liao, J., et al. Structural elucidation of a dimeric impurity in the process development of ceftolozane using LC/HRMS and 2D-NMR. PubMed. (2019). [Link: https://pubmed.ncbi.nlm.nih.gov/31181486/]

- Wikipedia. Discovery and development of beta-blockers. [Link: https://en.wikipedia.org/wiki/Discovery_and_development_of_beta-blockers]

- ACS Publications. Identification of Tamsulosin-Dimeric Impurity, Leading to the Efficient Manufacturing Process of the Active Pharmaceutical Ingredient. (2021). [Link: https://pubs.acs.org/doi/10.1021/acs.oprd.1c00220]

- Master Organic Chemistry. The Williamson Ether Synthesis. (2014). [Link: https://www.masterorganicchemistry.com/2014/10/24/the-williamson-ether-synthesis/]

- NIH. Synthesis, Docking Study and β-Adrenoceptor Activity of Some New Oxime Ether Derivatives. (2014). [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6270729/]

- Oreate AI Blog. Unraveling the Ether: The Mechanisms Behind Ether Synthesis. (2024). [Link: https://oreate.com/blog/unraveling-the-ether-the-mechanisms-behind-ether-synthesis/]

- MDPI. Chemo-Enzymatic Synthesis of Enantiopure β-Antagonist (S)-Betaxolol. (2022). [Link: https://www.mdpi.com/2073-4344/12/12/1601]

- Google Patents. CN107567447A - The dimer impurity and its minimizing technology of Eliquis. [Link: https://patents.google.

- Journal of Medicinal and Medical Chemistry. A Comprehensive Review on Beta Blockers Synthesis Methods. [Link: Not available]

- Simson Pharma Limited. Bisoprolol EP Impurity C | CAS No- 1225195-70-9. [Link: https://www.simsonpharma.com/product/bisoprolol-ep-impurity-c]

- Dimer impurity identification in darifenacin hydrobromide. [Link: Not available]

- Journal of Chemical and Pharmaceutical Research. Synthesis and characterization of dimer impurity of Felbamate, an anti-epileptic drug substance. (2015). [Link: https://www.jocpr.

- Wikipedia. Williamson ether synthesis. [Link: https://en.wikipedia.org/wiki/Williamson_ether_synthesis]

- YouTube. 13.3 Reactions of Ethers | Organic Chemistry. (2021). [Link: https://www.youtube.

- Chegg.com. Solved A synthesis of the Beta-receptor blocker called. (2016). [Link: https://www.chegg.com/homework-help/questions-and-answers/synthesis-beta-receptor-blocker-called-toliprolol-begins-reaction-3-methylphenol-epichloroh-q14207185]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Bisoprolol | C18H31NO4 | CID 2405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Discovery and development of beta-blockers - Wikipedia [en.wikipedia.org]

- 4. veeprho.com [veeprho.com]

- 5. Bisoprolol EP Impurity C | LGC Standards [lgcstandards.com]

- 6. jmedchem.com [jmedchem.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Unraveling the Ether: The Mechanisms Behind Ether Synthesis - Oreate AI Blog [oreateai.com]

- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 10. Structural elucidation of a dimeric impurity in the process development of ceftolozane using LC/HRMS and 2D-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Chemo-Enzymatic Synthesis of Enantiopure β-Antagonist (S)-Betaxolol [mdpi.com]

- 12. wisdomlib.org [wisdomlib.org]

- 13. jocpr.com [jocpr.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

A Comprehensive Guide to the Identification and Isolation of Bisoprolol EP Impurity C

An In-Depth Technical Guide for Drug Development Professionals

Foreword: The Imperative of Purity in Pharmaceutical Development

In the landscape of modern drug development, the principle of "purity is safety" is paramount. The presence of impurities in an Active Pharmaceutical Ingredient (API) can have significant implications, ranging from altered therapeutic efficacy to unforeseen toxicological effects. Regulatory bodies, including the European Pharmacopoeia (EP), establish stringent limits on these related substances. Bisoprolol, a widely prescribed beta-1 selective adrenergic receptor blocker, is no exception.[1] Its synthesis and degradation pathways can give rise to several impurities that must be meticulously identified, quantified, and controlled.

This technical guide provides a deep dive into the specific challenges and methodologies associated with Bisoprolol EP Impurity C , a critical related substance. We will move beyond rote protocols to explore the underlying scientific rationale for each step, offering a practical framework for researchers and analytical scientists. This document is structured to serve as a field-proven guide, empowering you to develop robust, self-validating systems for the identification and isolation of this and other challenging pharmaceutical impurities.

Chapter 1: Unveiling Bisoprolol EP Impurity C

Before an impurity can be controlled, it must be understood. Bisoprolol EP Impurity C is a dimeric structure, chemically identified as 1-[4-[4-(2-hydroxy-3-isopropylamino-propoxy)-benzyl]phenoxy]-3-isopropylaminopropan-2-ol.[2] Its formation is typically associated with the manufacturing process of Bisoprolol, potentially arising from unreacted intermediates or side reactions. Understanding its structure is the foundational step in developing targeted analytical and isolation strategies.

Physicochemical Characteristics

A precise understanding of the impurity's properties is essential for method development. The key characteristics are summarized below.

| Property | Value | Source(s) |

| Chemical Name | 1-[4-[4-(2-hydroxy-3-isopropylamino-propoxy)-benzyl]phenoxy]-3-isopropylaminopropan-2-ol | [2] |

| CAS Number | 1225195-70-9 | [2] |

| Molecular Formula | C₂₅H₃₈N₂O₄ | [2] |

| Molecular Weight | 430.58 g/mol | [2] |

| Nature | Dimeric Process-Related Impurity | Inferred from structure |

The dimeric nature of Impurity C, and its significantly higher molecular weight compared to the Bisoprolol API (325.4 g/mol ), are critical distinguishing features that analytical techniques can exploit.[1]

Chapter 2: A Multi-Modal Strategy for Impurity Identification

Confirming the identity of an impurity is never a single-step process. It requires a confluence of evidence from orthogonal analytical techniques. The goal is to build an undeniable case for the structure, moving from initial detection to definitive confirmation. This workflow ensures scientific rigor and regulatory compliance.

Caption: High-level workflow for impurity identification and confirmation.

Chromatographic Profiling: The First Line of Inquiry

High-Performance Liquid Chromatography (HPLC) is the cornerstone of impurity analysis in the pharmaceutical industry.[3][4] Its primary function is to separate the main API from all related substances. The European Pharmacopoeia mandates specific HPLC methods for the analysis of Bisoprolol and its impurities.[5]

The causality behind a successful separation lies in exploiting the physicochemical differences between Bisoprolol and Impurity C. Due to its larger size and duplicated functional groups, Impurity C exhibits different retention behavior on a reversed-phase column compared to the parent drug.

Exemplar Protocol: Analytical HPLC Method for Bisoprolol Impurities

-

Instrumentation: A standard HPLC or UPLC system equipped with a UV/Vis or Diode Array Detector (DAD).

-

Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm packing). The C18 phase provides the necessary hydrophobicity to retain both the API and the more complex Impurity C.

-

Mobile Phase: A gradient elution is typically required to resolve all potential impurities.

-

Solvent A: An aqueous buffer, such as potassium phosphate, with pH adjusted to the acidic range (e.g., pH 3.0) with phosphoric acid. The acidic pH ensures that the amine functionalities are protonated, leading to sharp, symmetrical peaks.

-

Solvent B: Acetonitrile or Methanol.

-

-

Gradient Program: A typical gradient might run from a low percentage of Solvent B (e.g., 20%) to a high percentage (e.g., 70%) over 30-40 minutes. This ensures that early-eluting polar impurities and later-eluting non-polar impurities, like the dimeric Impurity C, are adequately resolved from the main Bisoprolol peak.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 225 nm or 270 nm, where Bisoprolol and its related compounds exhibit strong absorbance.[6]

-

System Suitability: Before analysis, the system is verified using a reference solution containing Bisoprolol and known impurities to ensure adequate resolution, as stipulated by pharmacopoeial methods.[5][7]

Hyphenated Techniques: Unmasking the Structure with LC-MS

While HPLC-UV can quantify an impurity, it cannot definitively identify it. This is where coupling liquid chromatography with mass spectrometry (LC-MS) becomes indispensable. LC-MS provides the mass-to-charge ratio (m/z) of the eluting compound, offering a tentative but powerful identification.

When the peak corresponding to Impurity C is directed into the mass spectrometer, the instrument will detect a molecular ion consistent with its known molecular weight (e.g., [M+H]⁺ at m/z 431.6). Further fragmentation using tandem MS (MS/MS) can break the molecule apart, providing a structural fingerprint that can be pieced together to support the proposed dimeric structure.[8] This data is crucial for confirming that the peak seen in the routine HPLC analysis is indeed Impurity C.

Definitive Confirmation: The Power of NMR Spectroscopy

While LC-MS provides compelling evidence, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unequivocal structural elucidation of organic molecules.[3][9] However, NMR requires a pure, isolated sample in milligram quantities. Therefore, the definitive confirmation of Impurity C's structure is contingent on its successful isolation. Once isolated, techniques such as ¹H NMR, ¹³C NMR, and 2D-NMR (e.g., COSY, HSQC) can map out the complete proton and carbon framework of the molecule, leaving no ambiguity as to its identity.

Chapter 3: Methodologies for the Isolation of Bisoprolol EP Impurity C

To obtain a reference standard for analytical method validation or for toxicological assessment, the impurity must be isolated in a highly pure form. Preparative HPLC is the most effective technique for this purpose, essentially a scaled-up version of the analytical method.

Caption: Step-by-step workflow for impurity isolation via preparative HPLC.

Step-by-Step Protocol: Isolation via Preparative HPLC

This protocol outlines a self-validating system where purity is checked at critical stages.

-

Method Transfer and Optimization:

-

Causality: The analytical HPLC method is the starting point. However, direct scaling is often inefficient. The gradient is typically modified to be shallower around the elution time of Impurity C to maximize resolution from adjacent peaks. The mobile phase may also be modified to use volatile buffers (e.g., ammonium formate instead of potassium phosphate) to simplify solvent removal after collection.

-

Action: Adapt the validated analytical method for a preparative column (e.g., 250 x 21.2 mm, 10 µm packing). Run a small injection to confirm the retention time of Impurity C.

-

-

Loading Study:

-

Causality: Overloading the column is the most common cause of failure in preparative chromatography, leading to peak co-elution and poor separation. A loading study is performed to determine the maximum amount of crude material that can be injected without compromising the resolution between Impurity C and the main Bisoprolol peak.

-

Action: Prepare a highly concentrated solution of the Bisoprolol API containing Impurity C. Perform a series of injections with increasing volume/mass. Monitor the resolution between the target impurity and the API. The optimal load is the highest amount that still provides baseline or near-baseline separation.

-

-

Preparative Run and Fraction Collection:

-

Causality: The goal is to selectively collect only the eluent that contains the target impurity. Modern preparative systems use automated fraction collectors triggered by a UV detector signal.

-

Action: Inject the optimized mass of the crude mixture onto the preparative column. Set the fraction collector to trigger based on the UV signal corresponding to the elution window of Impurity C. It is wise to collect fractions across the entire peak (start, apex, and tail) into separate vessels.

-

-

Purity Analysis and Pooling:

-

Causality: This is a critical self-validation step. Not all collected fractions will have the same purity. The leading and tailing edges of a chromatographic peak are often less pure.

-

Action: Analyze each collected fraction using the rapid analytical HPLC method developed earlier. Pool only those fractions that meet the required purity specification (e.g., >98%).

-

-

Solvent Removal and Final Product Characterization:

-

Causality: The isolated impurity is dissolved in a large volume of mobile phase, which must be removed to obtain the solid material.

-

Action: Combine the high-purity fractions and remove the solvent using a rotary evaporator or freeze-dryer. The resulting solid material should be a white or off-white powder. Perform final characterization (LC-MS, NMR, IR) to confirm its identity and purity unequivocally.

-

Conclusion

The successful identification and isolation of Bisoprolol EP Impurity C is a testament to a systematic, multi-disciplinary analytical approach. By integrating high-resolution chromatography with the unparalleled elucidating power of mass spectrometry and NMR, drug development professionals can build a comprehensive profile of impurities. The methodologies described herein—from initial HPLC detection to final isolation and characterization—provide a robust and scientifically sound framework. This ensures not only compliance with stringent global regulatory standards but also fundamentally upholds the commitment to patient safety and drug product quality.

References

- Sigma-Aldrich. Bisoprolol Impurity Standard British Pharmacopoeia Reference Standard.

- Ionescu, G., et al. (2025). Spectrophotometric determination of bisoprolol using methyl orange as reagent.

- Reddy, B. et al. A novel process for the synthesis of bisoprolol and its intermediate. Google Patents.

- Verma, M., et al. (2024). Bisoprolol Fumarate: An Exploration on its Properties and Analytical Methods. An-Najah Journals.

- Prajapati, Y., et al. (2025). Synthesis and Characterization of Some Impurities of Bisoprolol: Beta-Adrenoceptor Antagonist. Research Journal of Pharmacy and Technology.

- EJPMR. European journal of pharmaceutical and medical research.

- Mitrevska, I., et al. (2017). Identification and Structural Characterization of Unidentified Impurity in Bisoprolol Film-Coated Tablets. ResearchGate.

- Ivanovska, M., et al. (2022). Forced degradation studies and structural characterization of related substances of bisoprolol fumarate in finished drug product using LC-UV-MS/MS. ResearchGate.

- Kikovska-Stojanovska, E., et al. (2021). DEVELOPMENT AND VALIDATION OF AN ANALYTICAL METHOD FOR THE DETERMINATION OF RELATED SUBSTANCES IN BISOPROLOL FUMARATE IN DOSAG. Journal of Hygienic Engineering and Design.

- Szalka, M., et al. Analysis of Related Substances in Bisoprolol Fumarate on Sub-2-μm Adsorbents. AKJournals.

- Ivanovska, M., et al. (2022). Forced degradation studies and structural characterization of related substances of bisoprolol fumarate in finished drug product. Repository of UKIM.

- CN110683941A. Bisoprolol fumarate related impurity and preparation method and application thereof. Google Patents.

- Dhandar, A.G., et al. (2017). An Insight on Analytical Profile on Bisoprolol Fumarate – A Selective Beta-1 Adrenoreceptor Blocker. Journal of Pharmaceutical Sciences and Research.

- Ivanovska, M., et al. (2022). Forced degradation studies and structural characterization of related substances of bisoprolol fumarate in finished drug product using LC–UV–MS/MS. Journal of the Serbian Chemical Society.

- Kikovska-Stojanovska, E., et al. (2025). Development and validation of an analytical method for the determination of related substances in bisoprolol fumarate in dosage forms by HPLC-UV-DAD. ResearchGate.

- Chandramore, K., & Sonawane, S. (2023). Characterization of Degradation Products of Bisoprolol by LC-MS and In-silico Determination of Toxicity and Biological Activity. Impactfactor.

- Simson Pharma Limited. Bisoprolol EP Impurity C | CAS No- 1225195-70-9.

- Shukla, S.S., et al. Spectroscopic Substantiation for the Identification of Degradants by Q-TOF Micromass (ESI-MS) in Bisoprolol Fumarate. International Journal of Pharmaceutical Education and Research.

- Clearsynth. Bisoprolol EP Impurity C | CAS No. 1225195-70-9.

- Al-Tamimi, A., et al. (2023). Design of Optimized RP-HPLC Method for Quantitative Analysis of Bisoprolol Fumarate in Bulk and Pharmaceutical Dosage Form. Journal of Pharmaceutical Research International.

- National Institutes of Health. Bisoprolol | C18H31NO4. PubChem.

- LGC Standards. Bisoprolol EP Impurity C.

- Acanthus Research. Bisoprolol EP Impurity C.

- GLP Pharma Standards. Bisoprolol EP Impurity C | CAS No- 1797132-90-1.

Sources

- 1. Bisoprolol | C18H31NO4 | CID 2405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. clearsynth.com [clearsynth.com]

- 3. ijper.org [ijper.org]

- 4. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]

- 5. akjournals.com [akjournals.com]

- 6. impactfactor.org [impactfactor.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to Bisoprolol EP Impurity C: Discovery, Synthesis, and Analytical Control

Foreword: The Imperative of Purity in Cardioprotection

Bisoprolol, a cornerstone in the management of cardiovascular diseases, exerts its therapeutic effect through highly selective β1-adrenergic receptor blockade. The precision of this action demands an exceptional level of purity in the active pharmaceutical ingredient (API). Pharmaceutical impurities, even at trace levels, can introduce unforeseen pharmacological or toxicological effects, potentially compromising patient safety and therapeutic efficacy. This guide provides a comprehensive technical overview of Bisoprolol EP Impurity C, a specified impurity in the European Pharmacopoeia. We will delve into its historical context, elucidate its chemical nature, and provide detailed methodologies for its synthesis and analytical control, offering a vital resource for researchers, analytical scientists, and drug development professionals dedicated to ensuring the quality and safety of this critical medication.

Unveiling Bisoprolol EP Impurity C: A Historical and Structural Perspective

The journey of any pharmaceutical compound from discovery to clinical use is invariably accompanied by an exhaustive characterization of its purity profile. Impurities can arise from various sources, including the synthetic route, degradation of the API, or interaction with excipients. The identification and control of these impurities are mandated by regulatory bodies such as the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA).

Bisoprolol EP Impurity C is a dimeric process-related impurity that can be formed during the synthesis of Bisoprolol. Its chemical name is (RS)-1-[4-[4-(2-Hydroxy-3-isopropylaminopropoxy)benzyl]phenoxy]-3-isopropylaminopropan-2-ol . This structure reveals that Impurity C is essentially a dimer of a bisoprolol precursor, linked by a methylene bridge between the two phenyl rings.

The discovery of such impurities is often a result of meticulous analytical work during process development and forced degradation studies. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a powerful tool for detecting and identifying unknown peaks in the chromatogram of the API. Once a new impurity is detected and its structure elucidated, it is synthesized, characterized, and its potential toxicological impact is assessed. If deemed necessary, it is then included as a specified impurity in the relevant pharmacopoeial monograph with a defined acceptance criterion.

Chemical Structure of Bisoprolol and Impurity C

Caption: Chemical structures of Bisoprolol and Bisoprolol EP Impurity C.

The Genesis of an Impurity: A Mechanistic Look at the Synthesis of Bisoprolol EP Impurity C

Understanding the formation pathway of an impurity is paramount to controlling its presence in the final API. Bisoprolol EP Impurity C is a dimer that can be formed from the reaction of two molecules of a key intermediate in the bisoprolol synthesis with a formaldehyde equivalent. A plausible synthetic route to intentionally prepare Bisoprolol EP Impurity C for use as a reference standard is outlined below. This process is crucial for the validation of analytical methods and for ongoing quality control.

Proposed Synthetic Pathway

The synthesis of Bisoprolol EP Impurity C can be conceptualized as the coupling of two molecules of a phenolic precursor, followed by the addition of the aminopropanol side chains.

Caption: Proposed synthetic workflow for Bisoprolol EP Impurity C.

Step-by-Step Laboratory Protocol (Illustrative)

The following protocol is an illustrative representation of how Bisoprolol EP Impurity C could be synthesized. The specific reaction conditions, such as solvents, temperatures, and reaction times, would require optimization for yield and purity.

Step 1: Synthesis of the Dimeric Intermediate

-

Reaction Setup: To a solution of a suitable phenolic precursor (e.g., 4-hydroxybenzyl alcohol) in an appropriate solvent (e.g., toluene), add a formaldehyde source (e.g., paraformaldehyde) and an acid catalyst (e.g., p-toluenesulfonic acid).

-

Reaction Execution: Heat the mixture to reflux with a Dean-Stark apparatus to remove water. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.

-

Work-up and Isolation: Once the reaction is complete, cool the mixture, wash with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude dimeric intermediate may be purified by column chromatography.

Step 2: Synthesis of the Diepoxide Intermediate

-

Reaction Setup: Dissolve the dimeric intermediate in a suitable solvent (e.g., dimethylformamide) and add a base (e.g., potassium carbonate).

-

Reaction Execution: Add epichlorohydrin dropwise at room temperature and then heat the mixture. Monitor the reaction by TLC or HPLC.

-

Work-up and Isolation: After completion, cool the reaction, filter off the inorganic salts, and remove the solvent under reduced pressure. The resulting crude diepoxide can be purified by column chromatography.

Step 3: Synthesis of Bisoprolol EP Impurity C

-

Reaction Setup: Dissolve the diepoxide intermediate in a suitable solvent such as methanol.

-

Reaction Execution: Add an excess of isopropylamine and stir the reaction at room temperature or with gentle heating. Monitor the reaction by TLC or HPLC until the starting material is consumed.

-

Work-up and Isolation: Remove the solvent and excess isopropylamine under reduced pressure. The crude Bisoprolol EP Impurity C can then be purified by column chromatography to yield the final product as a reference standard.

Analytical Control: A Robust Framework for Quantification

The control of specified impurities is a critical aspect of pharmaceutical quality control. The European Pharmacopoeia outlines the requirements for the control of Bisoprolol EP Impurity C in the Bisoprolol Fumarate monograph. A validated, stability-indicating analytical method is essential for the accurate quantification of this impurity. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique employed for this purpose.

HPLC Method for the Determination of Bisoprolol and its Impurities

The following HPLC method is a representative example and may require optimization and validation according to ICH guidelines for its intended use.

| Parameter | Condition |

| Column | C18, 4.6 mm x 250 mm, 5 µm |

| Mobile Phase A | Phosphate buffer (pH adjusted to 3.0 with phosphoric acid) |

| Mobile Phase B | Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 25 | |

| 30 | |

| 35 | |

| 40 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 225 nm |

| Injection Volume | 10 µL |

System Suitability:

-

Resolution: The resolution between Bisoprolol and any adjacent peak should be not less than 1.5.

-

Tailing Factor: The tailing factor for the Bisoprolol peak should be not more than 2.0.

-

Relative Standard Deviation (RSD): The RSD for replicate injections of the standard solution should be not more than 2.0%.

Validation of the Analytical Method

The analytical method must be validated to ensure it is fit for its intended purpose. The validation should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guideline and should include the following parameters:

-

Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. This is typically demonstrated by the separation of the main peak from all known impurities and placebo components.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of dilutions of the impurity reference standard.

-

Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by spiking the drug substance or product with known amounts of the impurity.

-

Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Toxicological Assessment and Regulatory Limits

The qualification of an impurity is the process of acquiring and evaluating data that establishes the biological safety of an individual impurity or a given impurity profile at the level(s) specified. For impurities that are not expected to be present in the final drug product at levels greater than the ICH qualification threshold (generally 0.15% or 1.0 mg per day intake, whichever is lower, for a maximum daily dose of ≤ 2 g), no specific toxicological studies are typically required.

As of the writing of this guide, there is no publicly available, specific toxicological data for Bisoprolol EP Impurity C. In such cases, the impurity is controlled at or below the limit specified in the pharmacopoeial monograph. The European Pharmacopoeia sets the acceptance criteria for specified impurities based on a thorough evaluation of the manufacturing process and the potential for the impurity to affect the safety and efficacy of the drug product. It is the responsibility of the manufacturer to ensure that their product complies with the limits set forth in the monograph.

For a new impurity that is not listed in the pharmacopoeia and is present above the identification threshold, a toxicological assessment is required. This may involve in silico (computational) toxicology predictions, and if necessary, in vitro and in vivo toxicological studies.

Conclusion: A Commitment to Quality and Patient Safety

The comprehensive understanding of Bisoprolol EP Impurity C, from its formation during synthesis to its analytical control, is a testament to the rigorous standards of modern pharmaceutical development. This in-depth technical guide has provided a framework for the discovery, synthesis, and analysis of this specific impurity, underscoring the importance of a multi-faceted approach to ensure the purity and safety of bisoprolol. As analytical techniques continue to evolve and our understanding of the potential impact of impurities deepens, the commitment to meticulous impurity profiling will remain a cornerstone of our collective responsibility to patient health and well-being.

References

-

Tapkir, A. S., et al. (2025). Synthesis and Characterization of Some Impurities of Bisoprolol: Beta-Adrenoceptor Antagonist. Indian Journal of Pharmaceutical Education and Research, 59(3), 1180-1186. Available from: [Link]

- CN115974710A - Bisoprolol fumarate impurity and preparation method thereof - Google Patents.

-

Bisoprolol Fumarate - British Pharmacopoeia. Scribd. Available from: [Link]

-

European Pharmacopoeia (Ph. Eur.) 10th Edition. European Directorate for the Quality of Medicines & HealthCare (EDQM). Available from: [Link]

-

Guideline on control of impurities of pharmacopoeial substances: compliance with the European Pharmacopoeia general monograph “substances for pharmaceutical use” and general chapter “control of impurities in substances for pharmaceutical use”. European Medicines Agency. Available from: [Link]

-

ICH Harmonised Tripartite Guideline. Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available from: [Link]

-

ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available from: [Link]

-

Chandramore, K., & Sonawane, S. (2023). Characterization of Degradation Products of Bisoprolol by LC-MS and In-silico Determination of Toxicity and Biological Activity Prediction of its Degradation Product: A Comprehensive Approach during Drug Development. International Journal of Pharmaceutical Quality Assurance, 14(3), 501-506. Available from: [Link]

-

Sahu, S., et al. (2022). Synthesis and characterization of related compounds of Bisoprolol fumarate: a β-blocker agent. ResearchGate. Available from: [Link]

Methodological & Application

Validation of an analytical method for Bisoprolol Impurity C as per ICH guidelines

An In-Depth Guide to the Validation of an Analytical Method for Bisoprolol Impurity C in Accordance with ICH Guidelines

Authored by: A Senior Application Scientist

This application note provides a comprehensive framework for the validation of a quantitative analytical method for Bisoprolol Impurity C, a critical step in ensuring the quality, safety, and efficacy of Bisoprolol drug substances and products. The protocols and rationale presented herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology".[1] The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose[2][3].

Bisoprolol is a cardioselective β1-adrenergic blocking agent widely used in the management of hypertension and other cardiovascular conditions.[4] During the synthesis or storage of Bisoprolol, various impurities can arise.[5] Bisoprolol Impurity C, chemically known as 1-{4-[4-(2-Hydroxy-3-isopropylamino-propoxy)-benzyl]-phenoxy}-3-isopropylamino-propan-2-ol[6], is one such related substance that must be monitored and controlled within strict limits to ensure patient safety.[7] Therefore, a robust and validated analytical method is imperative for its accurate quantification.

This guide is designed for researchers, analytical scientists, and drug development professionals, offering not just procedural steps but also the scientific reasoning behind them, ensuring a self-validating and trustworthy analytical system.

Proposed Analytical Method: A High-Performance Liquid Chromatography (HPLC) Approach

Before validation can commence, a suitable analytical method must be developed. For the purpose of this guide, we will consider a hypothetical yet representative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method, which is a common and effective technique for impurity profiling.[8]

Table 1: Hypothetical RP-HPLC Method Parameters

| Parameter | Condition |

| Instrument | HPLC with UV/Vis or Photodiode Array (PDA) Detector |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | A time-based gradient from 95% A to 60% A |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 270 nm |

| Injection Volume | 10 µL |

| Diluent | Mobile Phase A : Mobile Phase B (50:50, v/v) |

The Validation Workflow: A Step-by-Step Protocol

The validation of an analytical method is a systematic process that evaluates several key performance characteristics.[9] The following sections detail the experimental protocols for each of these characteristics as they apply to the quantification of Bisoprolol Impurity C.

Figure 1: A workflow diagram illustrating the sequential phases of analytical method validation.

Specificity

The "Why": Specificity is the ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, and the drug substance matrix.[1][10] For an impurity method, this is paramount to ensure that the peak corresponding to Bisoprolol Impurity C is not co-eluted with or inflated by other substances, which would lead to inaccurate quantification.

Protocol: Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of establishing specificity. It involves subjecting the drug substance (Bisoprolol) to various stress conditions to generate potential degradation products and observing the resolution between these new peaks, the main analyte, and Impurity C.

-

Prepare Stock Solutions: Prepare separate stock solutions of Bisoprolol and Bisoprolol Impurity C in the diluent.

-

Subject to Stress Conditions: Expose the Bisoprolol solution to the following conditions (separate aliquots for each):

-

Acid Hydrolysis: 0.1 M HCl at 70°C for 6 days.[11]

-

Alkaline Hydrolysis: 0.1 M NaOH at 70°C for 6 days.[11]

-

Oxidative Degradation: 30% H₂O₂ at ambient temperature for 48 hours.[11]

-

Thermal Degradation: Dry heat at 70°C for 48 hours.[11]

-

Photolytic Degradation: Expose to 1.2 million lux hours of visible light and 200 watt-hours/square meter of UV radiation.

-

-

Sample Preparation: After exposure, neutralize the acidic and alkaline samples. Dilute all stressed samples to a suitable concentration.

-

Spiked Sample: Prepare a solution containing Bisoprolol, a known concentration of Bisoprolol Impurity C, and a placebo (if validating for a drug product).

-

Chromatographic Analysis: Analyze the unstressed sample, each stressed sample, the placebo, and the spiked sample using the HPLC method. A PDA detector is highly recommended to evaluate peak purity.

Acceptance Criteria:

-

The method must demonstrate resolution (Rs > 2) between the Bisoprolol Impurity C peak and any adjacent peaks (Bisoprolol, other impurities, or degradation products).

-

The peak for Impurity C in the spiked, unstressed sample should be spectrally pure, as determined by PDA analysis.

Linearity and Range

The "Why": Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte within a specified range.[1] This is essential for accurate quantification across the expected levels of Impurity C, from its quantitation limit up to a level exceeding its specification limit. The range is the interval over which the method is shown to be linear, accurate, and precise.[1][12]

Protocol:

-

Prepare a Stock Solution: Accurately prepare a stock solution of Bisoprolol Impurity C reference standard.

-

Prepare Calibration Standards: Perform serial dilutions of the stock solution to prepare at least five concentration levels. For an impurity, the range should typically span from the Limit of Quantitation (LOQ) to 120% of the specification limit.[1]

-

Analysis: Inject each concentration level in triplicate.

-

Data Evaluation: Plot a graph of the mean peak area against the concentration of Impurity C. Perform a linear regression analysis.

Acceptance Criteria:

-

The correlation coefficient (r²) should be ≥ 0.999.

-

The y-intercept should not be significantly different from zero.

-

The data points should not show any significant deviation from the regression line upon visual inspection.

Table 2: Example Linearity Data for Bisoprolol Impurity C

| Concentration (µg/mL) | Mean Peak Area |

| 0.1 (LOQ) | 15,230 |

| 0.5 | 75,980 |

| 1.0 (100% level) | 151,500 |

| 1.2 (120% level) | 182,100 |

| 1.5 | 227,350 |

| Correlation Coefficient (r²) | 0.9998 |

| Slope | 151450 |

| Y-Intercept | -120 |

Accuracy

The "Why": Accuracy measures the closeness of the results obtained by the method to the true value.[10][13] It confirms that the method is free from systematic errors and can correctly quantify the amount of Impurity C present in a sample.

Protocol:

-

Prepare Spiked Samples: Prepare a bulk solution of the Bisoprolol drug substance. Spike this solution with the Bisoprolol Impurity C reference standard at a minimum of three concentration levels, covering the specified range (e.g., LOQ, 100%, and 120% of the specification limit).[1]

-

Prepare in Triplicate: Prepare three independent samples at each concentration level.

-

Analysis: Analyze all nine samples using the HPLC method.

-

Calculation: Calculate the percentage recovery for each sample using the formula: % Recovery = (Amount Found / Amount Added) * 100

Acceptance Criteria:

-

The mean percent recovery should be within 90.0% to 110.0% for each concentration level.

Table 3: Example Accuracy Data for Bisoprolol Impurity C

| Spiked Level | Theoretical Conc. (µg/mL) | Mean Measured Conc. (µg/mL) | Mean % Recovery | % RSD |

| LOQ | 0.1 | 0.098 | 98.0% | 1.8 |

| 100% | 1.0 | 1.01 | 101.0% | 0.9 |

| 120% | 1.2 | 1.19 | 99.2% | 1.1 |

Precision

The "Why": Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[10] It is a measure of random error and is evaluated at two levels: repeatability and intermediate precision.

Figure 2: The hierarchical relationship of precision, showing its two main components.

Protocol: Repeatability (Intra-assay Precision)

-

Prepare Samples: Prepare a minimum of six independent samples of Bisoprolol spiked with Impurity C at 100% of the specification limit. Alternatively, use nine determinations across three concentration levels as in the accuracy study.[1]

-

Analysis: Analyze these samples on the same day, by the same analyst, and on the same instrument.

-

Calculation: Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD) of the results.

Protocol: Intermediate Precision (Inter-assay Precision)

-

Repeat the Analysis: Repeat the repeatability protocol, but under different conditions. This typically involves a different analyst, on a different day, and/or using a different instrument.

-

Calculation: Calculate the %RSD for the new set of data and also perform a statistical comparison (e.g., using an F-test) of the two data sets to evaluate the overall precision of the method.

Acceptance Criteria:

-

The %RSD for repeatability and intermediate precision should not be more than 10.0% for an impurity at the specification limit.

Table 4: Example Precision Data for Bisoprolol Impurity C

| Parameter | Analyst 1 / Day 1 | Analyst 2 / Day 2 |

| Number of Samples (n) | 6 | 6 |

| Mean % Impurity C | 0.102 | 0.105 |

| Standard Deviation | 0.0015 | 0.0018 |

| % RSD (Repeatability) | 1.47% | 1.71% |

| Overall % RSD (Intermediate) | - | 1.95% |

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The "Why": The LOD is the lowest amount of analyte that can be detected but not necessarily quantified as an exact value.[1][9] The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[1][9] Establishing the LOQ is crucial for an impurity method to ensure it can reliably measure impurities at or below the reporting threshold.

Protocol: Based on Signal-to-Noise Ratio

-

Determine Signal-to-Noise (S/N): Inject a series of solutions with known low concentrations of Bisoprolol Impurity C. Determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.

-

Confirmation of LOQ: Prepare and inject six independent samples at the determined LOQ concentration. The precision (%RSD) and accuracy (% Recovery) at this level should meet predefined criteria.

Acceptance Criteria:

-

LOD: S/N ratio of approximately 3:1.

-

LOQ: S/N ratio of approximately 10:1. The precision (%RSD) for six replicate injections at the LOQ should be ≤ 15%, and accuracy should be within 80-120%.

Robustness

The "Why": Robustness measures the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[1][14] It provides an indication of the method's reliability during normal usage and is typically evaluated during method development.[15][16]

Protocol:

-

Identify Key Parameters: Identify critical HPLC parameters that could potentially vary, such as:

-

Flow rate (e.g., ± 0.1 mL/min)

-

Column temperature (e.g., ± 2°C)

-

Mobile phase composition (e.g., ± 2% organic component)

-

pH of the aqueous mobile phase (e.g., ± 0.1 units)

-

-

Systematic Variation: Vary one parameter at a time while keeping others constant.

-

Analysis: Inject a system suitability solution and a spiked sample under each modified condition.

-

Evaluation: Evaluate the effect of these changes on system suitability parameters (e.g., resolution, tailing factor) and the quantification of Impurity C.

Acceptance Criteria:

-

System suitability criteria must be met under all varied conditions.

-

The quantification of Impurity C should not be significantly affected by the variations (e.g., the difference in results should be within ±10% of the result obtained under normal conditions).

Conclusion

The validation protocols detailed in this application note provide a robust framework for establishing a scientifically sound and reliable analytical method for the quantification of Bisoprolol Impurity C. Adherence to these principles, grounded in the ICH Q2(R1) guideline, ensures that the method is suitable for its intended purpose, whether for quality control, stability studies, or regulatory submissions.[17][18] A thoroughly validated method is a cornerstone of pharmaceutical quality, guaranteeing that the levels of impurities are accurately monitored and controlled, thereby safeguarding patient health.

References

-

DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR ESTIMATION OF BISOPROLOL FUMARATE IN BULK AND SOLIDE DOSAGE FORM BY RP-HPLC . IJCRT.org. Available from: [Link]

-

Development and Validation of Analytical Method for Estimation of Bisoprolol Fumarate in Bulk and Solid Dosage Form by RP- HPLC . IJCSPUB.org. Available from: [Link]

-

Forced degradation studies and structural characterization of related substances of bisoprolol fumarate in finished drug product . Repository of UKIM. Available from: [Link]

-

Q2(R1) Validation of Analytical Procedures: Text and Methodology . U.S. Food and Drug Administration. Available from: [Link]

-

Linear understanding of linearity of analytical method validation . Pharmabiz.com. Available from: [Link]

-

Range and Linearity Test for Analytical Method Validation . Pharma Calculation. Available from: [Link]

-

ICH Q2(R2) Validation of analytical procedures - Scientific guideline . European Medicines Agency. Available from: [Link]

-

ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1) . International Council for Harmonisation. Available from: [Link]

-

ICH guideline Q2(R2) on validation of analytical procedures . European Medicines Agency. Available from: [Link]

-

ICH Q2(R2) Guide: Analytical Method Validation Explained . IntuitionLabs. Available from: [Link]

-

Analytical High Performance Liquid Chromatography Method for Estimation of the Bisoprolol Fumarate . Journal of Chemical Health Risks. Available from: [Link]

-

Development and Validation of RP-HPLC Method for the Assay of Bisoprolol in Pure and Formulations . Semantic Scholar. Available from: [Link]

-

Hplc method development for the analysis of bisoprolol in combined dosage form containing bisoprolol and enalapril and in vitro . SciSpace by Typeset. Available from: [Link]

-

Forced degradation studies and structural characterization of related substances of bisoprolol fumarate in finished drug product using LC-UV-MS/MS . ResearchGate. Available from: [Link]

-

Pharmaceutical Impurity Testing: What It Is and Why It's Essential . ResolveMass. Available from: [Link]

-

The 6 Key Aspects of Analytical Method Validation . Element Lab Solutions. Available from: [Link]

-

Bisoprolol . PubChem, National Institutes of Health. Available from: [Link]

-

Q 2 (R1) Validation of Analytical Procedures: Text and Methodology . European Medicines Agency. Available from: [Link]

-

Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation. Available from: [Link]

-

Forced degradation studies and structural characterization of related substances of bisoprolol fumarate in finished drug product using LC–UV–MS/MS . Macedonian Pharmaceutical Bulletin. Available from: [Link]

-

Comparison of different guidelines for 'linearity and range' parameter of analytical method validation . ResearchGate. Available from: [Link]

-

Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . U.S. Food and Drug Administration. Available from: [Link]

-

Bisoprolol Fumarate-impurities . Pharmaffiliates. Available from: [Link]

-

(PDF) Development and Validation of an RP‐HPLC Method for the Dissolution Studies of Bisoprolol in Pharmaceutical Dosage Forms . ResearchGate. Available from: [Link]

-

Robustness Tests . Chromatography Online. Available from: [Link]

-

Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals . ALWSCI. Available from: [Link]

-

ICH Guidelines for Analytical Method Validation Explained . AMSbio. Available from: [Link]

-

Accuracy, Precision, and Reliability of Chemical Measurements in Natural Products Research . National Center for Biotechnology Information. Available from: [Link]

-

Stability-indicating RP-HPLC method development and validation for simultaneous estimation of bisoprolol fumarate and amlodipine . Journal of Applied Pharmaceutical Science. Available from: [Link]

-

ANALYTICAL PROCEDURE DEVELOPMENT Q14 . International Council for Harmonisation. Available from: [Link]

-

How To Perform Linearity and Range In Method Validation: Easy Tips . PharmaGuru. Available from: [Link]

-

HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis . IntechOpen. Available from: [Link]

-

Robustness/ruggedness tests in method validation . ResearchGate. Available from: [Link]

-

Synthesis and Characterization of Some Impurities of Bisoprolol: Beta-Adrenoceptor Antagonist . Indian Journal of Pharmaceutical Education and Research. Available from: [Link]

-

Characterization of Degradation Products of Bisoprolol by LC-MS and In-silico Determination of Toxicity and Biological Activity . Impact Journals. Available from: [Link]

- CN110683941A - Bisoprolol fumarate related impurity and preparation method and application thereof. Google Patents.

-

Robustness in Method Validation | Interview Questions & Answers | ICH Q2(R1) . YouTube. Available from: [Link]

-

Characterization of Degradation Products of Bisoprolol by LC-MS and In-silico Determination of Toxicity and Biological Activity Prediction of its Degradation Product: A Comprehensive Approach during Drug Development . ResearchGate. Available from: [Link]

-

ICH Q2 Analytical Method Validation . Slideshare. Available from: [Link]

-

Pharmaceutical Impurity Analysis Overview . Agilent. Available from: [Link]

Sources

- 1. database.ich.org [database.ich.org]

- 2. fda.gov [fda.gov]

- 3. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]

- 4. Bisoprolol | C18H31NO4 | CID 2405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. resolvemass.ca [resolvemass.ca]

- 8. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]

- 9. intuitionlabs.ai [intuitionlabs.ai]

- 10. ema.europa.eu [ema.europa.eu]

- 11. impactfactor.org [impactfactor.org]

- 12. Range and Linearity Test for Analytical Method Validation [pharmacalculation.com]

- 13. Accuracy, Precision, and Reliability of Chemical Measurements in Natural Products Research - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. database.ich.org [database.ich.org]

- 16. researchgate.net [researchgate.net]

- 17. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 18. jchr.org [jchr.org]

Preparative HPLC protocol for the isolation and purification of Bisoprolol Impurity C

Abstract

This application note details a robust, scalable protocol for the isolation of Bisoprolol Impurity C (EP/USP standards) using Preparative High-Performance Liquid Chromatography (Prep-HPLC). Bisoprolol, a

Introduction & Target Analyte Profile

Regulatory & Scientific Context

In the synthesis of Bisoprolol Fumarate, Impurity C (Bisoprolol EP Impurity C) arises as a significant process-related impurity.[1] Regulatory guidelines (ICH Q3A/B) mandate the identification and qualification of impurities exceeding the reporting threshold (typically 0.10%). Impurity C is structurally a "dimer-like" compound, possessing higher lipophilicity than the parent drug due to its extended aromatic backbone.[1]

Chemical Characterization

Understanding the physicochemical difference between the parent and impurity is the foundation of the separation strategy.

| Property | Bisoprolol (Parent) | Impurity C (Target) | Implication for Prep HPLC |

| Structure | Monomeric ether-amine | Dimeric benzyl-phenoxy ether | Impurity C is significantly more hydrophobic.[1] |

| Formula | Higher molecular weight aids MS detection.[1] | ||

| MW | 325.4 g/mol | 430.6 g/mol | Elutes later on Reverse Phase (RP).[1] |

| pKa | ~9.6 (Secondary Amine) | ~9.5 (Two Secondary Amines) | Basic nature requires low pH to suppress silanol interactions.[1] |

| LogP | 2.2 | > 3.5 (Estimated) | Requires higher % Organic modifier for elution.[1] |

Target Structure (Impurity C): (RS)-1-[4-[4-(2-hydroxy-3-isopropylamino-propoxy)-benzyl]phenoxy]-3-isopropylaminopropan-2-ol[1][2][3][4][5]

Method Development Strategy

The "Volatile Buffer" Imperative

Standard analytical methods for Bisoprolol often use phosphate buffers (pH 2.5–3.5). However, phosphate salts are non-volatile and will contaminate the isolated fraction during evaporation.

-

Selected Buffer: 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid (FA) .[1]

-

Mechanism: The acidic pH (~2.0) ensures the secondary amines are fully protonated (

), improving solubility and preventing peak tailing caused by interaction with residual silanols on the stationary phase. TFA also acts as an ion-pairing agent, sharpening the peaks of basic compounds.

Stationary Phase Selection

-

Column: C18 (Octadecylsilane) is the standard choice.[1]

-

Pore Size: 100 Å is sufficient for small molecules.

-

Particle Size: 5 µm or 10 µm is ideal for preparative backpressure management while maintaining resolution.

Experimental Workflow

Workflow Diagram

The following diagram outlines the critical path from crude mixture to isolated standard.

Caption: End-to-end isolation workflow for Bisoprolol Impurity C.

Detailed Protocol

Analytical Prerequisite (System Suitability)

Before scaling up, verify the separation on an analytical scale using the preparative mobile phases.

-

Column: C18, 150 x 4.6 mm, 5 µm.

-

Mobile Phase A: Water + 0.1% TFA.

-

Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA.[1]

-

Gradient: 10% B to 60% B over 20 min.

-

Detection: UV 225 nm (Bisoprolol absorbs well here; avoid 210 nm if using TFA due to baseline drift).[1]

-

Expectation: Bisoprolol elutes ~8-10 min; Impurity C elutes ~14-16 min (higher hydrophobicity).[1]

Preparative Isolation Parameters

Step 1: Sample Preparation

-

Source: Enriched mother liquor or spiked crude synthesis mixture.

-

Diluent: 20% ACN / 80% Water (0.1% TFA).[1]

-

Note: Do not dissolve in 100% ACN. Strong solvent injection causes "breakthrough" where the analyte travels with the solvent front, ruining resolution.

-

-

Concentration: 20–50 mg/mL (depending on solubility).[1] Filter through 0.45 µm PTFE filter.

Step 2: Preparative Gradient Strategy

The gradient must be shallower than the analytical method to maximize resolution between the main peak (Bisoprolol) and the impurity.

| Parameter | Setting |

| Column | Prep C18 (e.g., 250 x 21.2 mm, 5 µm or 10 µm) |

| Flow Rate | 15–20 mL/min (typical for 21.2 mm ID) |

| Mobile Phase A | Water + 0.1% TFA |

| Mobile Phase B | Acetonitrile + 0.1% TFA |

| Wavelength | 225 nm (Primary), 254 nm (Secondary) |

| Injection Vol. | 500 µL – 2000 µL (determined by loading study) |

Gradient Table:

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 20 | Equilibration / Injection |

| 5.0 | 20 | Isocratic Hold (Elute polar salts) |

| 25.0 | 50 | Shallow Gradient (Separation Zone) |

| 30.0 | 95 | Wash (Elute highly lipophilic debris) |

| 35.0 | 95 | Wash Hold |

| 35.1 | 20 | Re-equilibration |

Step 3: Fraction Collection Logic

-

Mode: Slope + Threshold.

-

Logic: Bisoprolol (Main Peak) will elute first.[1] Impurity C (Target) elutes later.[1]

-

Collection: Collect the entire Impurity C peak, but fractionate the upslope, apex, and downslope into separate tubes.

-

Reasoning: The "front" of the impurity peak might overlap with the "tail" of the Bisoprolol peak. Analyzing fractions separately allows you to discard the overlapping region and pool only the >99% pure fractions.

Post-Purification Processing[1]

-

Fraction Analysis: Run an analytical HPLC of every collected fraction.

-

Pooling: Combine fractions meeting the purity threshold (e.g., >98% area).

-

Solvent Removal:

-

Salt Exchange (Optional): If the TFA salt is toxic to downstream biological assays, redissolve in dilute HCl and relyophilize to convert to the Hydrochloride salt.

Troubleshooting & Critical Control Points

Peak Tailing[1]

-

Cause: Secondary interactions between the amine and silanols.

-

Solution: Ensure TFA concentration is at least 0.05–0.1%. If tailing persists, add 1% Isopropanol to Mobile Phase B to improve mass transfer.

Solubility Issues

-

Issue: Impurity C precipitates in the column head.

-

Solution: Ensure the sample diluent matches the starting conditions (20% ACN). If the sample is insoluble at 20% ACN, inject a smaller volume of a higher concentration sample dissolved in 50% ACN (sandwich injection technique).

Recovery Discrepancy

-

Issue: Low recovery after lyophilization.

-

Cause: Adsorption to glass surfaces.

-

Solution: Use polypropylene tubes for fraction collection. Rinse the recovery flask with Methanol.

References

-

European Pharmacopoeia (Ph. Eur.) . "Bisoprolol Fumarate Monograph 10th Edition". Council of Europe. [1]

-